molecular formula C18H18N6O B6717923 N-cyclopropyl-N-[(3-pyridin-3-ylphenyl)methyl]-2-(tetrazol-1-yl)acetamide

N-cyclopropyl-N-[(3-pyridin-3-ylphenyl)methyl]-2-(tetrazol-1-yl)acetamide

Cat. No.: B6717923
M. Wt: 334.4 g/mol
InChI Key: XLJVQWOQTJRINV-UHFFFAOYSA-N
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Description

N-cyclopropyl-N-[(3-pyridin-3-ylphenyl)methyl]-2-(tetrazol-1-yl)acetamide is a complex organic compound that features a cyclopropyl group, a pyridinylphenyl moiety, and a tetrazole ring

Properties

IUPAC Name

N-cyclopropyl-N-[(3-pyridin-3-ylphenyl)methyl]-2-(tetrazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N6O/c25-18(12-23-13-20-21-22-23)24(17-6-7-17)11-14-3-1-4-15(9-14)16-5-2-8-19-10-16/h1-5,8-10,13,17H,6-7,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLJVQWOQTJRINV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CC2=CC(=CC=C2)C3=CN=CC=C3)C(=O)CN4C=NN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-N-[(3-pyridin-3-ylphenyl)methyl]-2-(tetrazol-1-yl)acetamide typically involves multiple steps:

    Formation of the Pyridinylphenyl Moiety: This step involves the coupling of a pyridine derivative with a phenyl group, often using palladium-catalyzed cross-coupling reactions.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, which may involve the use of diazo compounds and transition metal catalysts.

    Tetrazole Ring Formation: The tetrazole ring is usually formed through a [3+2] cycloaddition reaction between an azide and a nitrile compound.

    Final Coupling: The final step involves coupling the previously formed intermediates under suitable conditions, often using amide bond formation techniques.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-N-[(3-pyridin-3-ylphenyl)methyl]-2-(tetrazol-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-cyclopropyl-N-[(3-pyridin-3-ylphenyl)methyl]-2-(tetrazol-1-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Biological Studies: Investigation of its biological activity, including antimicrobial and anticancer properties.

    Chemical Biology: Use as a probe to study biological pathways and molecular interactions.

    Industrial Applications: Potential use in the synthesis of advanced materials and as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of N-cyclopropyl-N-[(3-pyridin-3-ylphenyl)methyl]-2-(tetrazol-1-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and require further research.

Comparison with Similar Compounds

Similar Compounds

    N-cyclopropyl-N-[(3-pyridin-3-ylphenyl)methyl]-2-(triazol-1-yl)acetamide: Similar structure but with a triazole ring instead of a tetrazole.

    N-cyclopropyl-N-[(3-pyridin-3-ylphenyl)methyl]-2-(imidazol-1-yl)acetamide: Contains an imidazole ring instead of a tetrazole.

Uniqueness

N-cyclopropyl-N-[(3-pyridin-3-ylphenyl)methyl]-2-(tetrazol-1-yl)acetamide is unique due to the presence of the tetrazole ring, which imparts distinct chemical and biological properties. The combination of the cyclopropyl group and the pyridinylphenyl moiety further enhances its potential as a versatile compound in various applications.

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